molecular formula C11H15NO B3007057 (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 314019-10-8

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B3007057
CAS No.: 314019-10-8
M. Wt: 177.247
InChI Key: NWDPZDVSZWOAFS-LLVKDONJSA-N
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Description

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by a methoxy group at the 6th position and an amine group at the 1st position on a tetrahydronaphthalene ring system. Its stereochemistry is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride and alkyl halides in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated tetrahydronaphthalene derivatives.

    Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Scientific Research Applications

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and signaling pathways. The methoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.

    6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Without specific stereochemistry.

    6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine: With a hydroxyl group instead of a methoxy group.

Uniqueness

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific (1R) stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This stereochemistry can influence its binding to molecular targets and its overall pharmacological profile.

Biological Activity

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity, and applications in medicinal chemistry.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.25 g/mol
  • CAS Number : 314019-10-8
  • IUPAC Name : this compound
  • Stereochemistry : The (1R) configuration indicates a specific spatial arrangement that can influence biological interactions and activity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Binding to Receptors : The amine group can form hydrogen bonds with proteins, influencing their activity. This interaction may modulate signaling pathways critical in cellular processes.
  • Inhibition of Tubulin Polymerization : Related compounds have demonstrated the ability to inhibit tubulin assembly, acting as potent inhibitors at the colchicine binding site. This mechanism is significant in cancer therapy as it disrupts mitotic spindle formation in dividing cells .

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of this compound exhibit notable cytotoxicity against various human tumor cell lines:

CompoundCell LineGI50 (nM)Mechanism
6dA5491.5Tubulin inhibition
6dKB1.7Tubulin inhibition
6dKBvin0.011Drug-resistant activity
6dDU1450.19Tubulin inhibition

The most active compound in a related study showed GI50 values significantly lower than those of established chemotherapeutics like paclitaxel .

Study on Cytotoxicity

In a comprehensive study evaluating the cytotoxic effects of various derivatives of tetrahydronaphthalenes, it was found that the compound exhibited high potency against multiple cancer cell lines. The study highlighted that compounds with structural similarities to this compound could inhibit tubulin polymerization with IC50 values ranging from 0.92 to 1.0 μM .

Neuroprotective Potential

Emerging research suggests potential neuroprotective effects for (1R)-6-methoxy derivatives in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and mitochondrial function presents opportunities for therapeutic applications in conditions like Parkinson's disease .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in the synthesis of new pharmaceuticals:

Potential Applications :

  • Cancer Therapy : Due to its cytotoxic properties and mechanism of action involving tubulin inhibition.
  • Neurological Disorders : Investigated for its neuroprotective effects against oxidative stress.

Properties

IUPAC Name

(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDPZDVSZWOAFS-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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